Tetragastrin

Overview

Description

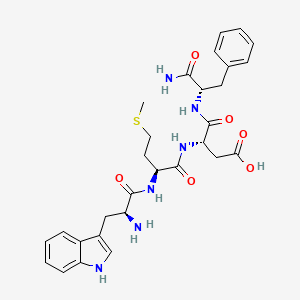

Tetragastrin, also known as cholecystokinin tetrapeptide, is a peptide fragment derived from the larger peptide hormone cholecystokinin. It is composed of four amino acids: tryptophan, methionine, aspartic acid, and phenylalaninamide. This compound is known for its ability to stimulate gastric acid secretion and has been used extensively in scientific research to study gastrointestinal physiology and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetragastrin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The industrial production methods are designed to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Tetragastrin undergoes various chemical reactions, including:

Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques.

Major Products Formed:

Oxidation: Methionine sulfoxide-containing this compound.

Reduction: Restored methionine-containing this compound.

Substitution: Various this compound analogs with modified amino acid sequences.

Scientific Research Applications

Tetragastrin has a wide range of applications in scientific research, including:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Employed in studies of gastrointestinal physiology, particularly in understanding the regulation of gastric acid secretion.

Medicine: Utilized in research on gastrointestinal disorders and the development of new therapeutic agents.

Industry: Applied in the development of diagnostic tools and assays for gastrointestinal function.

Mechanism of Action

Tetragastrin exerts its effects by binding to cholecystokinin B (CCKB) receptors, which are primarily located in the stomach and brain. Upon binding to these receptors, this compound stimulates the secretion of gastric acid by activating the oxyntic cells in the stomach. This process involves the activation of intracellular signaling pathways, including the release of calcium ions and the activation of protein kinases .

Comparison with Similar Compounds

Pentagastrin: A pentapeptide that also stimulates gastric acid secretion but has a slightly different amino acid sequence.

Cholecystokinin Octapeptide: An octapeptide with broader physiological effects, including stimulation of pancreatic enzyme secretion and gallbladder contraction.

Tetragastrin’s specificity and potency make it a valuable tool in both research and clinical settings.

Biological Activity

Tetragastrin, also known as cholecystokinin tetrapeptide (CCK-4), is a peptide derived from the larger hormone cholecystokinin. It plays significant roles in both the central nervous system and gastrointestinal system, particularly in inducing anxiety responses and stimulating gastric functions. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

- Formula : C₃₉H₃₅N₅O₇S

- Molar Mass : 597.69 g·mol⁻¹

- Bioavailability : 100%

- Elimination Half-Life : Approximately 13 minutes

- Administration : Typically administered intravenously due to its peptide nature, which limits oral bioavailability .

This compound primarily acts as an agonist at the cholecystokinin receptor type B (CCK-B receptor), which is involved in various physiological processes including:

- Gastric Acid Secretion : this compound stimulates gastric acid secretion through gastrin release from G cells in the gastric mucosa.

- Anxiogenic Effects : It induces anxiety-like symptoms when administered, making it a valuable tool in panic disorder research .

Biological Activities

- Gastrointestinal Effects :

-

Anxiety and Panic Disorder :

Dose (μg) Panic Rate (Patients) Panic Rate (Controls) 50 100% 47% 25 91% 17% - Neurotransmitter Interactions :

Study on Panic Disorder Sensitivity

A double-blind crossover study assessed the effects of this compound on patients with panic disorder versus healthy controls. The findings revealed that patients exhibited significantly higher sensitivity to this compound's effects, with a notable increase in panic attack incidence following administration .

Gastric Secretion Mechanism

In a study involving gastric fistula dogs, researchers observed that bombesin stimulated gastrin release leading to increased gastric acid secretion. The relationship between bombesin dosage and serum gastrin levels demonstrated that bombesin's stimulatory effects on gastric secretion were mediated through gastrin release .

Properties

IUPAC Name |

3-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYLYUZOGHTBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956595 | |

| Record name | 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35144-91-3 | |

| Record name | 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.